Cas no 923711-24-4 (N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine)
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzothiazolamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-
- N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine
-
- MDL: MFCD08444674
- Inchi: 1S/C14H19N3S/c1-2-17-9-5-6-11(17)10-15-14-16-12-7-3-4-8-13(12)18-14/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,15,16)
- InChI Key: PLIFABXNXINWKC-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC=C2N=C1NCC1CCCN1CC
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-86618-0.05g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
923711-24-4 | 0.05g |
$407.0 | 2023-09-02 | ||
| Enamine | EN300-86618-0.1g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
923711-24-4 | 0.1g |
$427.0 | 2023-09-02 | ||
| Enamine | EN300-86618-0.25g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
923711-24-4 | 0.25g |
$447.0 | 2023-09-02 | ||
| Enamine | EN300-86618-0.5g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
923711-24-4 | 0.5g |
$465.0 | 2023-09-02 | ||
| Enamine | EN300-86618-1.0g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
923711-24-4 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-86618-2.5g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
923711-24-4 | 2.5g |
$949.0 | 2023-09-02 | ||
| Enamine | EN300-86618-5.0g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
923711-24-4 | 5.0g |
$2110.0 | 2023-02-11 | ||
| Enamine | EN300-86618-10.0g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
923711-24-4 | 10.0g |
$3130.0 | 2023-02-11 | ||
| Ambeed | A1137504-1g |
N-[(1-Ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
923711-24-4 | 98% | 1g |
$298.0 | 2025-04-15 | |
| Ambeed | A1137504-5g |
N-[(1-Ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
923711-24-4 | 98% | 5g |
$866.0 | 2025-04-15 |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine Suppliers
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS No. 923711-2-4): A Comprehensive Overview
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS No. 923711-2-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, often referred to as EPTB for brevity, is characterized by its unique chemical structure and potential therapeutic applications. The compound is a derivative of benzothiazole and pyrrolidine, which are both well-known scaffolds in drug discovery and development.
The chemical structure of N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine consists of a benzothiazole ring linked to a pyrrolidine ring through an ethyl group. This structural arrangement confers the compound with specific physicochemical properties that make it an attractive candidate for various biological studies. The benzothiazole moiety is known for its ability to interact with biological targets such as enzymes and receptors, while the pyrrolidine ring provides additional conformational flexibility and binding affinity.
Recent research has highlighted the potential of EPTB in several therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Studies have shown that EPTB exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that EPTB can effectively reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage caused by various insults such as ischemia and neurotoxic agents.
In addition to its neuroprotective properties, N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine has also shown promise in the treatment of pain and inflammation. Preclinical studies have indicated that the compound possesses analgesic and anti-inflammatory activities, making it a potential candidate for the development of new pain management therapies. A study published in the European Journal of Pharmacology reported that EPTB significantly reduced pain responses in animal models of chronic pain, suggesting its potential as a novel analgesic agent.
The pharmacokinetic profile of EPTB has been extensively studied to understand its behavior in biological systems. Research has shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic properties, which are essential for its effective use as a therapeutic agent. Furthermore, studies have demonstrated that EPTB has low toxicity and minimal side effects, which are crucial factors for its clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine in human subjects. Early results from phase I trials have been promising, with no significant adverse events reported at therapeutic doses. These findings have paved the way for further clinical investigations to explore the full therapeutic potential of this compound.
Beyond its therapeutic applications, EPTB has also been studied for its potential use as a research tool in neuroscience and pharmacology. The compound's ability to modulate specific signaling pathways makes it a valuable tool for investigating the mechanisms underlying various neurological disorders and developing new therapeutic strategies.
In conclusion, N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS No. 923711-2-4) is a promising compound with a wide range of potential applications in medicine and research. Its unique chemical structure, favorable pharmacological properties, and promising preclinical results make it an exciting candidate for further development and clinical evaluation. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in the treatment of various diseases and conditions.
923711-24-4 (N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine) Related Products
- 1184975-14-1(1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride)
- 1420815-78-6((1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride)
- 475105-47-6(N-(2-Piperidinylmethyl)-2-benzothiazolamine)
- 1420877-16-2((1-(Benzo[d]thiazol-2-yl)piperidin-2-yl)methanamine hydrochloride)
- 1421030-36-5(N-[(3R)-Pyrrolidin-3-yl]-1,3-benzothiazol-2-amine;hydrochloride)
- 1421010-22-1(N-Methyl-N-[(3R)-pyrrolidin-3-yl]-1,3-benzothiazol-2-amine;hydrochloride)
- 1188265-39-5(N-3-Piperidinyl-2-benzothiazolamine hydrochloride)
- 1421038-41-6(N-[(3R)-Piperidin-3-yl]-1,3-benzothiazol-2-amine;hydrochloride)
- 1421017-20-0(N-Methyl-N-[(3R)-piperidin-3-yl]-1,3-benzothiazol-2-amine;hydrochloride)
- 1420978-86-4(1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride)